Glycerol triisopalmitate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis(14-methylpentadecanoyloxy)propyl 14-methylpentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTGDWNFCMWSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071913 | |
| Record name | 1,2,3-Propanetriyl triisohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(i-16:0/i-16:0/i-16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0104212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68957-79-9 | |
| Record name | Glyceryl triisopalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetriyl triisohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-propanetriyl triisohexadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of Glycerol Triisopalmitate
Enzymatic Synthesis Pathways
The use of enzymes, particularly lipases, for the synthesis of structured triglycerides like glycerol (B35011) triisopalmitate offers a green and highly selective alternative to conventional chemical methods. scielo.br These biocatalytic processes operate under mild conditions, minimizing energy consumption and the formation of unwanted byproducts.
Lipase-Catalyzed Esterification and Transesterification
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of ester bonds in triglycerides under aqueous conditions. scielo.br However, in non-aqueous or micro-aqueous environments, the thermodynamic equilibrium of this reaction is reversed, enabling lipases to effectively catalyze esterification and transesterification reactions. scielo.br
Esterification involves the direct reaction of glycerol with three molecules of isopalmitic acid to form glycerol triisopalmitate and water. This reaction is a stepwise process, forming mono- and di-isopalmitoyl-glycerol as intermediates.
Transesterification (or interesterification) is another key lipase-catalyzed strategy. This process involves the modification of an existing oil or fat by exchanging its fatty acid components. For the synthesis of this compound, this can be achieved through:
Acidolysis: Reacting a readily available triglyceride with isopalmitic acid. The lipase (B570770) selectively cleaves the fatty acids from the glycerol backbone and replaces them with isopalmitic acid.
Interesterification: Reacting a triglyceride with an ester of isopalmitic acid, such as methyl isopalmitate. This results in the exchange of fatty acid groups and the formation of the desired triglyceride alongside other ester byproducts. fiveable.me
These enzymatic reactions are valued for their high regioselectivity, particularly with 1,3-specific lipases which can direct the esterification to the outer sn-1 and sn-3 positions of the glycerol backbone, allowing for the synthesis of precisely structured lipids. mdpi.com
Optimization of Biocatalytic Reaction Conditions
The efficiency and yield of lipase-catalyzed synthesis of this compound are highly dependent on several reaction parameters. Optimization of these conditions is crucial for developing a viable industrial process. Key factors include temperature, substrate molar ratio, enzyme concentration, water content, and the reaction medium. nih.govnih.gov
For instance, in the synthesis of similar medium- and long-chain triglycerides, temperatures between 60°C and 90°C have been found to be optimal. nih.gov A molar excess of the fatty acid relative to glycerol is often employed to drive the reaction equilibrium towards the formation of the triglyceride. nih.gov While solvent-free systems are preferred in the food industry, the use of non-polar organic solvents can sometimes enhance substrate solubility and reaction rates. scielo.br The water activity of the system is a critical parameter, as a minimal amount of water is essential for maintaining the catalytic activity of the lipase, but excess water will promote the reverse hydrolytic reaction. scielo.br
| Parameter | Typical Range/Value | Impact on Synthesis | Reference |
|---|---|---|---|
| Reaction Temperature | 45°C - 90°C | Affects reaction rate and enzyme stability. Higher temperatures can increase rate but may lead to enzyme denaturation. | nih.govnih.govmdpi.com |
| Substrate Molar Ratio (Fatty Acid:Glycerol) | 3:1 to 7:1 | An excess of fatty acid drives the equilibrium towards triglyceride formation and minimizes partial glycerides. | nih.govnih.gov |
| Enzyme Load | 2% - 10% (w/w of substrates) | Higher concentration increases reaction rate but also process cost. | nih.govnih.govnih.gov |
| Water Content/Activity | <2% (w/w) | Essential for enzyme activity, but excess water promotes hydrolysis, reducing triglyceride yield. | nih.gov |
| Reaction Time | 6 - 48 hours | Determines the extent of conversion; longer times can sometimes lead to byproduct formation like acyl migration. | nih.govnih.gov |
Impact of Enzyme Source and Immobilization Techniques
The choice of lipase and its presentation are fundamental to the success of the synthesis. Lipases from different microbial sources exhibit varying degrees of substrate specificity, thermal stability, and regioselectivity. For example, lipase B from Candida antarctica (CALB) is a non-specific lipase that is highly efficient in esterification reactions, while lipases from Rhizomucor miehei and Thermomyces lanuginosus are sn-1,3 specific, making them ideal for producing structured lipids. mdpi.commdpi.comnih.govmdpi.com
Immobilization of lipases onto solid supports is a critical technology that enhances their industrial applicability. mdpi.comacs.org Adsorbing or covalently attaching the enzyme to a carrier material offers several advantages:
Enhanced Stability: Immobilization often protects the enzyme from denaturation caused by temperature, pH, or organic solvents. mdpi.comelsevier.es
Simplified Product Purification: Separation of the solid catalyst from the liquid product is straightforward, preventing enzyme contamination of the final product. mdpi.com
Common supports for lipase immobilization include macroporous resins, magnetic nanoparticles, and various organic polymers. mdpi.comnih.gov
| Lipase Source | Specificity | Common Commercial Name | Key Characteristics | Reference |
|---|---|---|---|---|
| Candida antarctica B | Non-specific | Novozym 435 | High thermal stability, high esterification activity, widely used for various ester syntheses. | nih.govnih.govnih.gov |
| Rhizomucor miehei | sn-1,3 specific | Lipozyme RM IM | Effective for interesterification and acidolysis to produce structured lipids. | mdpi.commdpi.com |
| Thermomyces lanuginosus | sn-1,3 specific | Lipozyme TL IM | Good thermal stability, used in the modification of oils and fats. | mdpi.commdpi.com |
| Pseudomonas species | Varies (often sn-1,3 specific) | - | Known for high activity and specific selectivities. | elsevier.es |
Chemical Synthesis Routes
Traditional chemical synthesis provides a robust and often high-throughput method for producing triglycerides, including this compound. These methods typically rely on higher temperatures and the use of chemical catalysts.
Direct Esterification Approaches
Direct esterification is the most straightforward chemical method for synthesizing this compound. researchgate.net The process involves reacting glycerol with a stoichiometric excess of isopalmitic acid at elevated temperatures, typically ranging from 180°C to 240°C. google.comresearchgate.net
To drive the reaction towards completion, the water formed as a byproduct must be continuously removed from the reaction mixture, usually by applying a vacuum or using a nitrogen sparge. google.com While the reaction can proceed without a catalyst, especially when using an excess of fatty acid, inorganic acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or metal-based catalysts are often employed to increase the reaction rate. researchgate.netgoogle.com The primary challenge with this method is preventing the darkening of the product and other side reactions that can occur at high temperatures.
Transesterification Strategies
Chemical transesterification is an alternative route that starts with a pre-existing triglyceride, such as a refined vegetable oil, and exchanges its fatty acid chains for isopalmitate groups. fiveable.menih.gov The reaction can be performed with either isopalmitic acid (acidolysis) or, more commonly, with a simple alkyl ester like methyl isopalmitate (interesterification).
This process is typically catalyzed by a strong base, such as sodium methoxide, which is highly effective even at lower temperatures (e.g., 60-80°C) compared to direct esterification. frontiersin.org The reaction proceeds through the formation of a diglyceride intermediate and eventually yields the desired triglyceride. nih.govacs.org The choice of catalyst and reaction conditions is crucial to maximize the yield of this compound and minimize the formation of partial glycerides and other byproducts. mdpi.com
Purification Techniques for Synthetic this compound
The purification of synthetic this compound is a critical step to remove unreacted starting materials, byproducts, and catalysts, ensuring the final product meets the required purity standards for its intended applications. The choice of purification technique depends on the nature of the impurities and the scale of the synthesis. Common methods employed for the purification of triglycerides, which are applicable to this compound, include distillation, crystallization, and chromatography.
Molecular Distillation:
Molecular distillation, also known as short-path distillation, is a highly effective technique for purifying thermally sensitive materials like triglycerides. This method is carried out under high vacuum and at a lower temperature than traditional distillation, which minimizes the risk of thermal decomposition. The process involves the evaporation of the substance from a thin film, with the vapor traveling a very short distance to a condenser. This technique is particularly useful for separating this compound from non-volatile impurities such as catalysts and polymerization products, as well as from more volatile components like residual fatty acids. A patent for the purification of related fatty acid derivatives mentions the use of molecular distillation to refine the product.
Recrystallization:
Recrystallization is a common and cost-effective method for purifying solid triglycerides. The principle of this technique relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. For this compound, a suitable solvent would be one in which the triglyceride is soluble at an elevated temperature but sparingly soluble at a lower temperature, while the impurities remain either soluble or insoluble at the lower temperature. The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals of this compound, leaving the impurities in the mother liquor. The selection of the solvent is crucial and is often determined empirically.
Column Chromatography:
Column chromatography is a versatile purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Due to differences in polarity and affinity for the stationary phase, the components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected and analyzed, and those containing the pure this compound are combined. A study on the synthesis of triglycerides of branched-chain fatty acids utilized Florisil column chromatography for purification. tandfonline.com
A comparison of these purification techniques is presented in the table below.
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Molecular Distillation | Separation based on differences in volatility under high vacuum. | Suitable for thermally sensitive compounds; effective for removing non-volatile and some volatile impurities. | Requires specialized equipment; may not effectively separate isomers or compounds with similar boiling points. |
| Recrystallization | Separation based on differential solubility in a solvent at varying temperatures. | Cost-effective; can yield very pure product; scalable. | Requires a suitable solvent; can result in product loss in the mother liquor; may not be effective for all impurity profiles. |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | High resolution separation; versatile for a wide range of impurities. | Can be time-consuming and expensive, especially for large-scale purification; requires significant amounts of solvents. |
Derivatization and Analog Synthesis
The chemical modification of this compound through derivatization and the synthesis of its analogs are pursued to alter its physicochemical properties and to investigate structure-activity relationships. These modifications can include changes in the fatty acid chains or modifications of the glycerol backbone.
Preparation of Structurally Modified this compound Analogs
The synthesis of structurally modified analogs of this compound can be achieved through several routes, primarily involving the esterification of glycerol or its derivatives with modified fatty acids.
One approach is to synthesize analogs with different branched-chain fatty acids. For instance, instead of isopalmitic acid, other branched-chain fatty acids with varying chain lengths or branch positions can be used. The general synthesis involves the reaction of glycerol with the desired branched-chain fatty acid chloride in the presence of a base like pyridine (B92270) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). google.com This allows for the systematic variation of the acyl chains to study the impact of structure on the triglyceride's properties.
Another strategy involves the modification of the glycerol backbone. For example, glycerol can be first converted to a protected intermediate, such as glycidyl (B131873) palmitate, which can then be reacted with other molecules to create more complex analogs. udl.cat The synthesis of glycidyl palmitate from glycerol involves a two-step process: an initial esterification-chlorination reaction followed by an elimination reaction to form the epoxide ring. udl.cat
Furthermore, analogs can be prepared by introducing functional groups onto the fatty acid chains. While direct functionalization of the saturated alkyl chains of isopalmitic acid is challenging, it is possible to start with functionalized precursors.
A summary of potential synthetic strategies for this compound analogs is provided in the table below.
Table 2: Synthetic Strategies for this compound Analogs
| Strategy | Description | Key Reagents and Conditions | Potential Analogs |
|---|---|---|---|
| Varying the Branched-Chain Fatty Acid | Esterification of glycerol with different branched-chain fatty acids. | Glycerol, branched-chain fatty acid chloride, pyridine, DMAP. | Triglycerides with different branch positions or chain lengths. |
| Modification of the Glycerol Backbone | Synthesis via a glycerol-derived intermediate like glycidyl palmitate. | Glycerol, palmitic acid, hydrochloric acid, cesium carbonate. | More complex structures with modified glycerol linkers. |
| Introduction of Functional Groups | Using functionalized fatty acid precursors for esterification. | Glycerol, functionalized fatty acids (e.g., hydroxylated or unsaturated). | Triglycerides with functional groups on the acyl chains. |
Investigation of Structure-Reactivity Relationships
The investigation of structure-reactivity relationships for this compound and its analogs provides valuable insights into how their chemical structure influences their reactivity in various chemical and biological processes. A key area of investigation is their susceptibility to hydrolysis.
A study on the hydrolysis of triglycerides of branched-chain fatty acids by pancreatic lipase revealed a significant dependence of the hydrolysis rate on the position of the methyl branch on the fatty acid chain. tandfonline.com The study found that methyl or ethyl groups at the 2- or 3-position of the fatty acid moiety retarded lipolysis, whereas branches at the 4- or 5-position led to a higher rate of hydrolysis compared to the straight-chain analog, tripalmitin (B1682551). tandfonline.com This suggests that steric hindrance near the ester linkage plays a crucial role in enzymatic recognition and cleavage.
The table below, adapted from the findings on the relative hydrolyzability of various triglycerides, illustrates this structure-reactivity relationship.
Table 3: Relative Hydrolyzability of Branched-Chain Triglycerides by Pancreatic Lipase
| Triglyceride | Relative Hydrolyzability (compared to Tripalmitin) |
|---|---|
| 2-Ethyl-16:0 Triglyceride | 0.81 |
| 2-Methyl-16:0 Triglyceride | 0.83 |
| 3-Methyl-16:0 Triglyceride | 0.95 |
| Tripalmitin (16:0) | 1.00 |
| 4-Methyl-16:0 Triglyceride | 2.0 |
| 5,9,13-Trimethyl-14:0 Triglyceride | 2.9 |
| 5-Methyl-16:0 Triglyceride | 3.5 |
Data sourced from a study on the hydrolysis of triglycerides of branched-chain fatty acids. tandfonline.com
These findings are crucial for designing structured lipids with tailored digestibility. For instance, triglycerides with branches closer to the ester bond could be developed as low-calorie fats due to their reduced susceptibility to enzymatic hydrolysis. tandfonline.com Conversely, triglycerides with branches further from the ester linkage might be more readily metabolized.
Further research into the structure-reactivity relationships of this compound analogs could explore their thermal stability, oxidative stability, and reactivity in other chemical transformations, providing a comprehensive understanding of how their unique branched structure dictates their chemical behavior.
Advanced Analytical Characterization Techniques for Glycerol Triisopalmitate
Chromatographic Separations
Chromatography is fundamental in the analysis of lipids like Glycerol (B35011) triisopalmitate. It allows for the separation of the target molecule from other components, such as free fatty acids, mono- and diacylglycerols, and other triacylglycerols, ensuring accurate quantification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid composition of triacylglycerols. For a compound like Glycerol triisopalmitate, GC-MS is typically used to confirm that isopalmitic acid is the only fatty acid constituent. The analysis involves a derivatization step, usually a transesterification reaction, to convert the fatty acids esterified to the glycerol backbone into their more volatile fatty acid methyl esters (FAMEs).
The resulting FAME mixture is then injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. By comparing the retention time and mass spectrum of the resulting FAME with a known standard of isopalmitic acid methyl ester, the composition of the original TAG can be confirmed. The purity of this compound can be assessed by the absence of peaks corresponding to other FAMEs. nih.govgoogleapis.com
Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a polar stationary phase (e.g., biscyanopropyl polysiloxane) | Separates FAMEs based on polarity and boiling point. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp ~100°C, ramped to ~240°C | Provides thermal gradient to elute FAMEs with different chain lengths and degrees of unsaturation. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | Fragments the FAMEs into a reproducible pattern for identification. |
| MS Detector Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides full spectra for identification; SIM mode offers higher sensitivity for quantification. nih.gov |
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of intact triacylglycerols, as it does not require derivatization and operates at lower temperatures, preventing thermal degradation of the analytes. nih.govnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. chromatographytoday.com The separation of TAGs is based on their partition number (PN), which is related to the number of carbons and double bonds in the fatty acid chains. Since this compound is a saturated TAG, it will elute differently from unsaturated TAGs. Detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS), which provides both quantification and structural information. google.comresearchgate.net
Table 2: Illustrative HPLC Conditions for Triacylglycerol Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separates intact TAGs based on hydrophobicity. chromatographytoday.com |
| Mobile Phase | Gradient of Acetonitrile and Isopropanol/Dichloromethane | Elutes TAGs with varying polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and resolution. nih.gov |
| Column Temperature | 30 - 40 °C | Maintains consistent retention times and improves peak shape. |
| Detector | ELSD, RID, or Mass Spectrometry (MS) | ELSD and RID are universal detectors for non-volatile analytes; MS provides mass information for identification. |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and HPLC for lipid analysis. nih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of organic modifier like methanol. mdpi.comyoutube.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and high separation efficiency, making it well-suited for analyzing complex lipid mixtures. nih.govmdpi.com
For this compound, SFC can provide high-resolution separation from other TAGs, including positional isomers. youtube.com The low viscosity and high diffusivity of the supercritical mobile phase allow for high throughput without sacrificing resolution. nih.gov Coupling SFC with mass spectrometry (SFC-MS) is particularly effective for the detailed characterization of TAGs, providing rapid separation and sensitive detection. chromatographytoday.comchromatographytoday.com
Table 3: Common SFC Parameters for Triacylglycerol Separation
| Parameter | Typical Value/Condition | Purpose |
| Column | Packed columns (e.g., C18, silica) | Provides the stationary phase for interaction and separation. chromatographytoday.com |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., 5-20% Methanol) | The primary solvent system; modifier adjusts solvating power. youtube.com |
| Flow Rate | 1 - 4 mL/min | Achieves rapid separation. |
| Back Pressure | 100 - 200 bar | Maintains the CO₂ in a supercritical state. |
| Column Temperature | 40 - 60 °C | Influences fluid density and separation selectivity. |
| Detector | FID, ELSD, UV, or Mass Spectrometry (MS) | Provides detection and, in the case of MS, structural information. |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, including triacylglycerols. mdpi.com
¹H NMR: Proton NMR provides information on the different types of protons in the molecule. For this compound, the ¹H NMR spectrum shows characteristic signals for the glycerol backbone protons (sn-1,3 and sn-2 positions) and the protons of the isopalmitate acyl chains (α-carbonyl, β-carbonyl, methyl, and methylene (B1212753) protons). The integration of these signals can confirm the ratio of glycerol to fatty acid moieties. nih.gov
¹³C NMR: Carbon-13 NMR offers a detailed view of the carbon skeleton. researchgate.net The spectrum of this compound displays distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone (C-1,3 and C-2), and the various carbons of the isopalmitate chains. mdpi.comresearchgate.net The chemical shifts of the glycerol carbons can confirm that all three hydroxyl groups are esterified. mdpi.com
Table 4: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Triacylglycerols in CDCl₃
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycerol CH₂ (sn-1,3) | ~4.10 - 4.35 | ~62.1 |
| Glycerol CH (sn-2) | ~5.25 | ~68.9 |
| Ester Carbonyl (C=O) | - | ~172.8 - 173.3 |
| Acyl Chain CH₂ (α to C=O) | ~2.30 | ~34.0 |
| Acyl Chain (CH₂)n | ~1.25 | ~24.0 - 32.0 |
| Acyl Chain Terminal CH₃ | ~0.88 | ~14.1 |
| Note: Specific shifts for the branched isopalmitate chain would show additional complexity. mdpi.comresearchgate.net |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), typically found around 1745 cm⁻¹. libretexts.org Other significant absorptions include the C-H stretching vibrations of the alkyl chains (2850-3000 cm⁻¹) and the C-O stretching of the ester linkage (1100-1250 cm⁻¹). libretexts.orgresearchgate.net The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the absence of free hydroxyl groups from mono- or diglycerides or free fatty acids.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to the non-polar bonds of the carbon backbone and C-C stretching vibrations in the acyl chains. naro.go.jp The C=O stretching vibration is also visible in the Raman spectrum, though typically weaker than in the IR spectrum. Raman can be used to study the conformation and packing of the acyl chains in the solid state. naro.go.jpresearchgate.net The region from 800 to 1500 cm⁻¹ is often considered the "fingerprint" region, containing complex vibrations that are unique to the molecule's structure. mdpi.com
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| Alkyl C-H | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) | Symmetric & Asymmetric Stretching |
| Ester C=O | ~1745 (Very Strong) | ~1745 (Weak) | Stretching |
| Alkyl CH₂ | ~1465 (Medium) | ~1440 (Strong) | Bending (Scissoring) |
| Ester C-O | ~1160 (Strong) | ~1130 (Medium) | Stretching |
| Source: General values for triacylglycerols. libretexts.orgnaro.go.jp |
Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomer Differentiation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of lipids like this compound. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides detailed structural information.
In the analysis of triacylglycerols (TAGs), such as this compound, MS/MS can distinguish between isomers. mdpi.com The fragmentation of the molecular ion or an adduct (e.g., [M+NH₄]⁺, [M+Li]⁺, or [M+Na]⁺) leads to the neutral loss of fatty acid chains. The specific pattern and relative intensities of the resulting fragment ions can help identify the fatty acids present and, in some cases, their positions on the glycerol backbone (sn-position). For instance, the differentiation of TAG isomers can be achieved by observing the fragmentation of a selected precursor ion, which can reveal the composition of the fatty acid substituents. nih.gov
Multi-stage mass spectrometry (MS³) can provide even deeper structural insights. nih.gov In an MS³ experiment, a product ion from the initial MS/MS fragmentation is isolated and further fragmented. This process can help to distinguish between isomers that may produce similar initial fragmentation patterns. mdpi.com For example, the fragmentation of a diacylglycerol-like ion can reveal the identities of the two remaining fatty acyl chains. nih.gov
The choice of ionization method and adduct can significantly influence the fragmentation and the ability to differentiate isomers. mdpi.com For example, lithium adducts of TAGs have been shown to provide more informative spectra for deducing the substructure compared to other adducts. mdpi.com
Table 1: Illustrative MS/MS Fragmentation Data for a Generic Triacylglycerol (TAG)
| Precursor Ion (m/z) | Fragmentation Type | Product Ions (m/z) | Interpretation |
| [M+NH₄]⁺ | Neutral Loss | [M+NH₄ - R₁COOH]⁺ | Loss of fatty acid R₁ |
| [M+NH₄ - R₂COOH]⁺ | Loss of fatty acid R₂ | ||
| [M+NH₄ - R₃COOH]⁺ | Loss of fatty acid R₃ | ||
| [DAG]⁺ | Further Fragmentation | [MAG]⁺, Acylium ions | Identification of individual fatty acids |
Note: This table represents a generalized fragmentation pathway for TAGs. The specific m/z values would depend on the exact structure of this compound.
Thermal Analysis Methodologies
Thermal analysis techniques are crucial for understanding the physical properties of this compound, including its phase behavior and thermal stability.
Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermotropic phase behavior of lipids. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies associated with events like melting, crystallization, and glass transitions. technologynetworks.comrsc.org
For glycerol-containing systems, DSC can reveal complex phase transitions. rsc.org In solutions, the presence of ice can lead to more complicated thermograms. rsc.org The glass transition temperature (Tg), where an amorphous solid transitions to a viscous liquid, is a key parameter that can be determined by DSC. rsc.orgnih.gov The Tg is dependent on factors such as the concentration of the solution and the thermal history of the sample. nih.govresearchgate.net For instance, annealing a vitrified glycerol solution below its Tg can lead to an overshoot in the DSC thermogram. nih.gov
The study of lipid bilayers, which can be a relevant model for formulations containing this compound, often utilizes DSC to characterize phase transitions from a gel state to a liquid-crystalline state. technologynetworks.com These transitions are sensitive to the lipid composition and the presence of other molecules. technologynetworks.com
Table 2: Hypothetical DSC Data for a this compound-Containing Formulation
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | -60.5 | - | - |
| Crystallization (Tc) | 15.2 | 18.9 | -45.8 |
| Melting (Tm) | 42.1 | 45.3 | 52.3 |
Note: This data is illustrative and the actual values for a specific formulation would need to be determined experimentally.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability and decomposition profile of materials. For glycerol-containing compounds, TGA can determine the temperature at which degradation begins. researchgate.net
The thermal stability of glycerol itself has been studied using TGA. In an inert nitrogen atmosphere, glycerol primarily undergoes evaporation, with complete vaporization occurring by 300°C. netzsch.comnetzsch.com The onset of this mass loss is around 199°C, with the peak rate of mass loss at 239°C. netzsch.comnetzsch.com However, in an oxidizing atmosphere, glycerol decomposes into various products, indicating that the surrounding atmosphere significantly influences its thermal stability. netzsch.comnetzsch.com When incorporated into other materials, such as wood, glycerol pretreatment can alter the thermal stability of the composite material. ncsu.edu
For a compound like this compound, TGA can provide the temperature at which it begins to decompose, which is a critical parameter for processing and storage. The 50% weight loss temperature is a common metric used to compare the thermal stability of different materials. googleapis.com
Table 3: TGA Data for Glycerol Under Different Atmospheres
| Atmosphere | Onset of Mass Loss (°C) | Peak Mass Loss Rate Temp (°C) | Final Residue (%) |
| Nitrogen | 199 netzsch.comnetzsch.com | 239 netzsch.comnetzsch.com | ~0 |
| Air | ~194-246 (degradation range) researchgate.net | - | Variable |
Rheological Characterization in Complex Systems
The rheological properties of formulations containing this compound are critical for their performance and application. Rheology is the study of the flow and deformation of matter.
Viscometric analysis measures the viscosity of a fluid, which is its resistance to flow. The viscosity of formulations containing glycerol derivatives can be highly dependent on concentration and temperature. For example, the viscosity of glycerol-water mixtures decreases with increasing temperature. researchgate.net
The addition of this compound to a formulation will influence its viscosity. This can be measured using various types of viscometers or rheometers under steady shear conditions. The resulting data, often presented as a flow curve (shear stress vs. shear rate or viscosity vs. shear rate), can reveal whether the formulation is Newtonian (viscosity is independent of shear rate) or non-Newtonian (e.g., shear-thinning or shear-thickening).
Oscillatory rheology is used to probe the viscoelastic properties of a material. This is done by applying a small, oscillating strain or stress and measuring the material's response. The results are typically expressed in terms of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.
This technique is particularly useful for characterizing complex fluids and soft solids, such as gels and emulsions, where both elastic and viscous behaviors are significant. researchgate.net For formulations containing this compound, oscillatory rheology can provide insights into the structure and stability of the system. For example, in an emulsion, the viscoelastic properties can indicate the strength of the interfacial film and the interactions between droplets. Large amplitude oscillatory shear (LAOS) can be used to investigate the non-linear viscoelastic behavior of materials. researchgate.net
Microscopy and Imaging Techniques
Advanced microscopy and imaging techniques are indispensable for elucidating the structural and morphological characteristics of this compound at the micro- and nanoscale. These methods provide direct visualization of its physical form, both in its pure state and within complex formulations such as emulsions, offering critical insights into its behavior and functionality.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating the surface topography and nanomechanical properties of triglycerides like this compound with sub-nanometer resolution. researchgate.net The technique operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. nih.gov The interactions between the tip and the surface cause the cantilever to deflect, which is monitored by a laser beam reflected onto a photodetector. nih.gov This allows for the generation of a three-dimensional topographic map of the surface. mdpi.com
AFM can be operated in different modes, such as contact mode and non-contact or tapping mode. tandfonline.com In tapping mode, the cantilever oscillates near its resonance frequency, and changes in this frequency due to tip-sample interactions are used to map the surface. researchgate.net This mode is particularly suitable for soft biological and lipid-based samples as it minimizes lateral forces that could damage the surface. tandfonline.com Beyond topography, AFM can provide information on material phases, adhesion, and elasticity through phase imaging and force spectroscopy. researchgate.netmdpi.com
Recent studies have successfully utilized AFM to characterize the crystalline structures of triglycerides. For instance, AFM has been used to visualize the lamellar domains and crystallites within triglyceride crystal networks. rsc.org Research on other triglycerides has demonstrated AFM's ability to measure the force required to indent a triglyceride droplet, providing data on its surface tension and the mechanical properties of its interfacial layers. tandfonline.comwayne.edu This is crucial for understanding how this compound behaves at interfaces in various applications. The high resolution of AFM allows for the detailed examination of surface features that influence the material's bulk properties. mdpi.com
| Parameter Measured | Triglyceride System | Key Findings | Reference |
|---|---|---|---|
| Surface Tension | Triglyceride droplets in aqueous solutions | Surface tension was measured by analyzing force-indentation curves. The value decreased significantly from 2.01 mN/m in buffer solution to 0.30 mN/m in a phospholipid solution. | wayne.edu |
| Crystallite and Lamellar Structure | Triglyceride crystal networks | AFM was used to characterize the morphology of crystalline nanoplatelets (CNPs) and their corresponding lamellar domains. | rsc.org |
| Mechanical Properties of Interfacial Layers | Nanoemulsions with medium-chain triglycerides | Force-curve analysis in contact mode distinguished nanocapsules from nanoemulsions based on the stiffness of their interfacial shells. | tandfonline.com |
| Surface Topography and Phase Separation | Edible oleogels based on triglyceride oils | AFM phase imaging allowed for the differentiation of material phases within the complex oleogel structure. | researchgate.net |
Electron Microscopy for Microstructure Analysis in Emulsions
Electron Microscopy (EM) is a vital technique for analyzing the microstructure of emulsions containing this compound. usu.edu Unlike light microscopy, EM uses a beam of electrons to achieve much higher magnification and resolution, enabling the visualization of nanoscale features within the emulsion. The two primary types of EM used for this purpose are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). usu.edu
SEM provides information about the surface topography of the sample. In the context of emulsions, this often involves cryo-SEM, where the emulsion is rapidly frozen to preserve its native structure, and then fractured to expose the internal microstructure. wgtn.ac.nz This allows for the direct observation of fat droplet size, shape, and distribution within the continuous phase. usu.eduusu.edu SEM has been effectively used to study fat crystal networks and the size distribution of fat globules in various emulsions. usu.edunih.gov
TEM, on the other hand, provides a two-dimensional projection of the sample's internal structure. usu.edu To prepare an emulsion for TEM, it is typically fixed, dehydrated, embedded in a resin, and then thinly sectioned. Staining agents like osmium tetroxide are often used to enhance the contrast of lipid structures. usu.edu TEM is particularly useful for revealing details about the interfacial layer surrounding the lipid droplets, including the presence of emulsifier layers or crystalline fat at the periphery of the globules. usu.edunih.gov For instance, TEM has been used to visualize the fine protein precipitate surrounding fat globules and the internal structure of lipid lamellae in emulsions. usu.eduresearchgate.net
The choice of sample preparation method is critical in EM to avoid artifacts and accurately represent the emulsion's true microstructure. usu.edu These techniques have been instrumental in understanding how factors like composition and processing conditions affect the stability and physical properties of lipid emulsions. wgtn.ac.nzmdpi.com
| EM Technique | Emulsion System | Key Findings | Reference |
|---|---|---|---|
| Transmission Electron Microscopy (TEM) | Peanut oil/Bovine Serum Albumin emulsion | Revealed well-preserved, regular-shaped fat globules surrounded by a fine, evenly distributed protein precipitate. | usu.edu |
| Cryo-Scanning Electron Microscopy (Cryo-SEM) | Oil/Triton X-100/water emulsions | Observed extensive droplet contact, supporting the hypothesis of oil exchange between droplets through reversible coalescence or permeation. | wgtn.ac.nz |
| Transmission Electron Microscopy (TEM) | Water-in-oil emulsion on skin | Showed a significant increase in the mean length of intercellular lipid lamellae after treatment with the emulsion. | researchgate.net |
| Electron Microscopy (general) | Fats and Emulsions | Demonstrated the presence of crystallized fat in the peripheral layers of fat globules. | usu.edu |
Biochemical and Biological Interactions of Glycerol Triisopalmitate Non Clinical Focus
Enzymatic Hydrolysis and Metabolism
Glycerol (B35011) triisopalmitate, as a triacylglycerol, is subject to enzymatic hydrolysis by lipases. This process is fundamental to its metabolism, breaking it down into its constituent parts: a glycerol backbone and three isopalmitic acid molecules. The efficiency and specificity of this hydrolysis are influenced by various factors, including the type of lipase (B570770) and the physical state of the substrate.
Lipases (Triglycerol hydrolases) are a class of enzymes that catalyze the hydrolysis of triglycerides. mdpi.com Their activity is not uniform across all substrates; they exhibit a degree of specificity based on the fatty acid chain length, degree of saturation, and the position of the fatty acid on the glycerol backbone (regioselectivity). mdpi.comnih.gov Pancreatic lipases, for instance, sequentially hydrolyze triacylglycerols, first to 1,2-diacylglycerol and then to 2-monoacylglycerol. nih.gov
While specific kinetic studies on glycerol triisopalmitate are not extensively detailed in the provided literature, general principles of lipase activity on similar triglycerides provide insight. For example, studies on trioleoylglycerol and tripalmitoylglycerol demonstrate that lipases like pancreatic lipase and lipoprotein lipase are active on long-chain fatty acid triglycerides. nih.govnih.gov Lipoprotein lipase has been shown to hydrolyze unsaturated triacylglycerols at a higher rate than saturated ones in a monolayer system. nih.gov The enzyme's catalytic activity is highly dependent on the physical state and conformation of the triacylglycerol substrate at the lipid interface. nih.gov
Kinetic parameters for lipase-mediated hydrolysis are typically determined in vitro. For example, studies with rabbit and human pancreatic lipases on trioleoylglycerol showed that 1,2-dioleoylglycerol is hydrolyzed faster than the initial trioleoylglycerol. nih.gov The apparent activation energies for the hydrolysis of trioleoylglycerol and dioleoylglycerol by rabbit pancreatic lipase were calculated to be 59.8 kJ/mol and 53.5 kJ/mol, respectively. nih.gov It is expected that this compound would exhibit similar behavior, being a substrate for various lipases, with kinetic values influenced by the branched nature of its isopalmitoyl chains.
Table 1: Representative Lipase Activity on Triacylglycerols This table is illustrative, based on general lipase activity, as specific data for this compound was not found.
| Lipase Source | Substrate Example | General Findings | Citation |
| Pancreatic Lipase | Trioleoylglycerol | Sequential hydrolysis; higher rate for diacylglycerol than triacylglycerol. | nih.gov |
| Lipoprotein Lipase | Trioleoylglycerol, Tripalmitoylglycerol | Higher hydrolysis rate for unsaturated vs. saturated triacylglycerols. | nih.gov |
| Hormone-Sensitive Lipase | Triacylglycerols | Activated by hormones; hydrolyzes triglycerides in adipose tissue. | google.com |
Degradation Pathways in Model Biological Systems
The degradation of this compound in a biological system begins with its hydrolysis into glycerol and three molecules of isopalmitic acid, a reaction catalyzed by lipases. nih.gov Following this initial breakdown, the resulting components enter separate metabolic pathways.
Glycerol Metabolism : The glycerol molecule is first phosphorylated by glycerol kinase to form glycerol-3-phosphate. nih.gov This intermediate is then oxidized by glycerol-3-phosphate dehydrogenase to produce dihydroxyacetone phosphate (B84403) (DHAP). nih.govnih.gov DHAP is a key intermediate in the glycolysis pathway and can be further metabolized to generate energy or used as a precursor in gluconeogenesis to synthesize glucose. nih.gov
Isopalmitic Acid Metabolism : The isopalmitic acid molecules, as fatty acids, are broken down through the process of β-oxidation, which occurs within the mitochondria. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂ in each cycle. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for further oxidation to produce ATP, while NADH and FADH₂ donate their electrons to the electron transport chain, driving the synthesis of the majority of the cell's ATP.
The complete degradation of this compound is therefore an energy-yielding process, converting the stored chemical energy in the triacylglycerol into metabolically usable forms.
The enzymatic hydrolysis of water-insoluble substrates like this compound occurs at the lipid-water interface. Consequently, the rate of hydrolysis is critically dependent on the surface area of this interface. In an un-emulsified state, the bulk lipid has a very limited surface area exposed to the aqueous environment where water-soluble lipases reside.
Emulsification, the process of dispersing one liquid (in this case, the molten lipid) into another immiscible liquid (the aqueous medium), dramatically increases the interfacial surface area. This provides the lipase with significantly more access to the substrate molecules. Studies on protein hydrolysis show that breaking down proteins into smaller peptides enhances their emulsifying properties, which in turn can influence further enzymatic activity at interfaces. researchgate.netnih.gov
The stability and size of the emulsion droplets are key factors. Smaller, more stable droplets result in a larger and more sustained interfacial area, generally leading to a higher rate of hydrolysis. The presence of emulsifying agents or naturally surface-active molecules can stabilize the emulsion and prevent droplet coalescence, thereby maintaining a high reaction rate. Research on lipoprotein lipase activity in monolayers has shown that the rate of enzyme hydrolysis decreases as the surface density of the lipid molecules increases, suggesting that the packing and physical state of the lipid at the interface are crucial determinants of catalytic efficiency. nih.gov Therefore, an optimal emulsification state that maximizes substrate accessibility without causing excessive surface packing is essential for achieving maximal hydrolysis rates for this compound.
Interactions with Biomimetic Membranes
Biomimetic membranes, such as liposomes and vesicles, are valuable models for studying how lipid molecules interact with and influence the properties of cell membranes. The incorporation of lipids like this compound can modulate the structural and functional characteristics of these model systems.
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, structurally similar to cell membranes. nih.gov They are used as model membranes and for encapsulating various substances. nih.govgoogle.com While this compound is not a typical membrane-forming lipid due to its non-amphipathic, bulky structure, it can be incorporated into lipid assemblies.
Studies have explored the inclusion of neutral lipids, such as triglycerides, within liposomal structures. For example, tricaprylin, a medium-chain triglyceride, has been incorporated into liposomes to form a "lipo-oil-some," a multi-layered system where the oil is thought to reside between the liposomal bilayers. nih.gov This incorporation can enhance the stability of the encapsulated compounds. nih.gov Similarly, patent literature describes the use of this compound as a component in bicelle structures, which are discoidal lipid aggregates that can be considered a type of model membrane. google.com
The incorporation of a triglyceride like this compound into a liposome (B1194612) or vesicle would likely involve it partitioning into the hydrophobic core of the lipid bilayer. This could lead to the formation of more complex, multi-vesicular, or oil-filled structures. nih.gov The extent of incorporation and its effect on vesicle morphology would depend on the concentration of this compound and the composition of the primary membrane-forming lipids, such as phosphatidylcholine and cholesterol. nih.gov
Membrane fluidity is a critical property that affects many cellular processes. It is largely determined by the composition of the lipid bilayer, particularly the length and degree of saturation of the fatty acid chains. nih.gov Lipids with long, saturated fatty acid chains tend to pack together tightly, decreasing membrane fluidity and making the membrane more rigid. nih.gov Conversely, unsaturated fatty acids with kinks in their chains disrupt this tight packing, increasing fluidity. nih.gov
Changes in membrane fluidity directly impact permeability. A less fluid, more tightly packed membrane is generally less permeable to water and small solutes. Therefore, the incorporation of this compound into a liposomal membrane would be predicted to decrease its permeability.
Table 2: Predicted Effects of this compound on Biomimetic Membrane Properties
| Membrane Property | Predicted Effect of Incorporation | Rationale | Supporting Principle/Citation |
| Fluidity | Decrease | The saturated isopalmitoyl chains allow for tighter acyl chain packing, leading to a more ordered and rigid membrane state. | The packing of acyl chains is a key determinant of membrane fluidity. nih.govnih.gov |
| Permeability | Decrease | Increased packing density and reduced fluidity create a more effective barrier, hindering the passage of molecules across the membrane. | Reduced membrane fluidity generally leads to lower permeability. nih.gov |
| Bending Stiffness | Increase | The integration of the bulky triglyceride molecule into the bilayer could increase the energy required to bend the membrane. | Small molecules like glycerol have been shown to increase membrane stiffness. nih.gov |
Role in Lipid Droplet Biogenesis and Dynamics (Non-Human Model Systems)
This compound, as a member of the triacylglycerol (TAG) class of neutral lipids, is central to the process of energy storage within cells, a function carried out by specialized organelles known as lipid droplets (LDs). The formation and dynamics of these droplets are a highly conserved biological process, and non-human model systems such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) have been instrumental in elucidating the underlying molecular mechanisms.
Triacylglycerols are the primary constituents of the hydrophobic core of lipid droplets. nih.gov The biogenesis of LDs originates from the endoplasmic reticulum (ER), where the enzymes responsible for TAG synthesis are located. nih.gov This process involves the synthesis of neutral lipids, like TAGs, between the leaflets of the ER membrane. nih.gov In animals, the storage of surplus calories as TAG is a fundamental strategy for managing fluctuations in energy availability. researchgate.netnih.gov
Drosophila melanogaster has emerged as a powerful model for studying TAG metabolism due to the high degree of conservation in metabolic pathways between flies and mammals. researchgate.netnih.gov In Drosophila, the fat body is the primary site of lipid storage and metabolism, analogous to mammalian adipose tissue. researchgate.net The balance between energy storage and mobilization is regulated by the activity of TAG synthesis enzymes, lipid storage proteins, and lipases within the fat body, responding dynamically to nutrient availability. researchgate.net The study of TAG metabolism in Drosophila covers the entire lifecycle of the lipid, from dietary breakdown and de novo synthesis to its storage in lipid droplets and subsequent mobilization through lipolysis. nih.govoup.com
Similarly, Caenorhabditis elegans serves as an excellent model for investigating energy homeostasis and cellular fat storage regulation. nih.gov Lacking dedicated adipose tissue, C. elegans stores fat, primarily as TAGs, in lipid droplets within its intestinal cells. nih.gov Research in this nematode has shown how the number and size of lipid droplets undergo dynamic changes that reflect the organism's metabolic status and dietary intake. pnas.org Genetic or dietary manipulations in C. elegans allow for detailed investigation into the pathways that regulate the expansion and mobilization of these TAG-rich lipid droplets. pnas.org For instance, genetic defects in the peroxisomal β-oxidation pathway can lead to an expansion in the size of lipid droplets, accompanied by an increase in TAGs. pnas.org
The table below summarizes key enzymatic and regulatory factors involved in TAG metabolism and lipid droplet dynamics in these model organisms.
Investigation of this compound as a Component in Nutritional Lipid Research (Non-Human Animal Models)
The investigation of specific triacylglycerols like this compound in nutritional science often focuses on the metabolic effects of their constituent fatty acids—in this case, isopalmitic acid, a branched-chain fatty acid (BCFA). hmdb.ca Non-human animal models are critical for determining how dietary lipids with different fatty acid profiles influence metabolism, lipid storage, and other physiological parameters.
A study using male Wistar rats directly investigated the effects of a diet supplemented with isopalmitic acid. researchgate.net The research compared the modulatory potentials of diets supplemented with different fatty acids, including isopalmitic acid, on serum and tissue lipid concentrations over 60 days. researchgate.net This type of research is fundamental to understanding how specific fatty acids, which would be delivered in the form of a triacylglycerol like this compound, can influence metabolic health. researchgate.net
The table below presents findings from this comparative study, highlighting the differential effects of various fatty acid supplementations on serum lipid profiles in the rat model. researchgate.net
Other non-human models are also widely used to study the impact of dietary lipid composition. In Drosophila, nutritional studies have shown that high-sugar diets lead to higher triglyceride levels, while supplementing the diet with cholesterol can reduce stored triglycerides. emerging-researchers.org Furthermore, providing dietary free fatty acids can rescue low lipid levels in mutants with defective lipid digestion, demonstrating a direct link between dietary lipid intake and systemic energy stores. nih.gov
In C. elegans, the influence of diet on lipid metabolism is often studied by feeding the nematodes different strains of bacteria, which serve as their food source. elifesciences.org These bacterial strains possess distinct lipid and micronutrient profiles. For example, studies have shown that worms fed Comamonas aquatica have significantly lower levels of neutral lipids, including TAG, compared to those fed the standard E. coli OP50 diet. elifesciences.org This difference is linked to varying levels of vitamin B12 in the bacteria, which influences the worm's lipid synthesis pathways. elifesciences.org To study the effects of specific hydrophobic molecules that are difficult to administer, researchers have also developed nanoemulsion-based delivery systems to introduce particular triglycerides into the diet of C. elegans. nih.gov This technique was successfully used to deliver conjugated linoleic acid and observe its effect on reducing fat levels in the nematodes, showcasing a method to investigate the nutritional impact of specific lipid components. nih.gov
Applications of Glycerol Triisopalmitate in Material Science and Advanced Formulations
Role in Emulsion and Microemulsion Stability
Glycerol (B35011) triisopalmitate serves as a critical component in the oil phase of emulsions, contributing significantly to their formation, stability, and microstructure. Its function extends from influencing interfacial properties to controlling the physical state of the dispersed phase, thereby dictating the long-term performance of both oil-in-water (O/W) and water-in-oil (W/O) systems.
While not a surfactant itself, glycerol triisopalmitate, as a lipidic component, plays a role in the complex interplay at the oil-water interface. The stability of an emulsion is fundamentally linked to the reduction of interfacial tension (IFT) between the oil and water phases, a role primarily performed by surfactants. rsc.org Surfactants work to make the interface more disordered, which reduces IFT. rsc.org The presence of lipids like this compound in the oil phase influences how surfactant molecules arrange themselves at the interface.
The interaction between the lipid phase and the surfactants is crucial. For instance, in O/W emulsions, the surfactant's lipophilic tails interact with the this compound molecules, while the hydrophilic heads remain in the aqueous phase. This association helps to create a stable interfacial film that prevents droplet coalescence. The specific molecular structure of this compound can influence the packing of surfactant molecules, potentially enhancing the stability of the interfacial layer. Research on similar systems has shown that interactions between polymers and surfactants can be enthalpy-driven, due to stabilization within a network, or entropy-driven, resembling micellization processes. nih.gov
This compound contributes to the long-term stability of emulsions through several mechanisms, primarily by acting as a rheology modifier and a crystallization agent in the dispersed phase.
In O/W emulsions , this compound is part of the solid lipid core of dispersed droplets. Upon cooling, it can crystallize, forming a solid or semi-solid network within the oil droplets. This solidification immobilizes the internal phase, providing a significant physical barrier against coalescence. This mechanism is the foundation for the formulation of solid lipid nanoparticles (SLNs). nih.govijpsr.com The viscosity of the external water phase can also be increased using thickeners to impede the upward movement of oil particles, further enhancing stability. atformulation.com
In W/O emulsions , stability is often more challenging to achieve. nih.gov this compound, as part of the continuous oil phase, increases its viscosity, which slows down the sedimentation or creaming of water droplets. More importantly, related lipid molecules like glycerol monooleate (GMO) have been shown to require interaction with aqueous phase ingredients to improve their presence at the water droplet surface and enhance stability. researchgate.net Studies on W/O cleansing creams using structurally similar polyglycerol esters, such as hexaglycerol (B12301427) triisostearate, have demonstrated excellent long-term stability compared to conventional sorbitan (B8754009) ester controls, particularly under stress conditions like freeze/thaw cycles. This suggests that the molecular structure of the lipid plays a key role in preventing oil and water separation over time. scconline.org
The table below summarizes stability test results for W/O emulsions formulated with different emulsifiers, highlighting the superior performance of polyglycerol esters structurally related to this compound.
| Emulsifier | Freeze/Thaw Stability | 120°F (49°C) Stability |
| Hexaglycerol triisostearate | Stable | Stable |
| Triglycerol diisostearate | Stable | Separation after 7 days |
| Sorbitan sesquioleate | Separation after 2 days | Separation after 1 day |
| Sorbitan monostearate | Separation after 14 days | Separation after 7 days |
| Data derived from stability tests on W/O cleansing cream formulations. scconline.org |
The use of this compound in the oil phase has a direct impact on the size and distribution of droplets in an emulsion, both during formation and throughout its shelf life. The method of preparation, such as high-pressure homogenization, plays a significant role. nih.gov
During the emulsification process, the viscosity of the lipid phase containing this compound affects the efficiency of droplet disruption. Higher viscosity can sometimes lead to larger initial droplet sizes if the homogenization energy is insufficient. However, in systems like solid lipid nanoparticles, the lipid is melted during processing and then cooled, and the final particle size is highly dependent on the formulation and process parameters. nih.gov
Applications in Advanced Delivery Systems (Non-Biological Targets)
The properties of this compound make it an excellent candidate for creating advanced delivery systems for a variety of non-biological active compounds. Its solid matrix can protect sensitive materials from the environment and control their release.
This compound serves as an effective solid matrix for the encapsulation of lipophilic active compounds. The process typically involves dissolving or dispersing the active ingredient in molten this compound, which is then emulsified in an aqueous phase and subsequently cooled to form solid particles. This entraps the active compound within the solid lipid core.
This encapsulation technique offers several advantages for non-biological materials:
Protection : The solid lipid matrix protects encapsulated compounds from degradation caused by environmental factors.
Controlled Release : The release of the active compound can be modulated. Release from a solid lipid matrix is generally slower compared to liquid emulsions and can be triggered by temperature changes (melting the lipid) or through slow diffusion out of the solid matrix. nih.gov
Improved Handling : Encapsulating liquid or volatile compounds within a solid particle can improve their handling, safety, and incorporation into other materials.
While much of the research focuses on biological actives, the principles are directly applicable to material science. For example, phase change materials (PCMs) for thermal energy storage, catalysts, or specialty pigments could be encapsulated within a this compound matrix to enhance their performance and stability in various applications.
This compound is a key ingredient in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers with particle sizes ranging from 50 to 1000 nm, consisting of a solid lipid core stabilized by surfactants. ijpsr.comajptonline.com They are considered an alternative to traditional systems like polymer nanoparticles and liposomes. nih.gov
In SLN formulations, high melting point triglycerides are often selected to ensure the particles remain solid at ambient and body temperatures. nih.gov this compound, with its solid character, fits this requirement. The general method for preparing SLNs involves techniques like high-pressure homogenization or microemulsion. In a typical process, the lipid (this compound) is melted, and the active compound is dissolved in it. This oil phase is then dispersed in a hot aqueous surfactant solution to form an O/W emulsion. Cooling this emulsion causes the lipid to recrystallize, forming solid nanoparticles that entrap the active ingredient. nih.govajptonline.com
The choice of triglyceride has been shown to be critical for the performance of SLNs. A study comparing different high melting point triglycerides for the formulation of docetaxel-loaded SLNs demonstrated that the type of lipid affects particle size, stability, and drug release profiles.
The table below shows the characteristics of SLNs prepared with different solid triglycerides, illustrating the influence of the lipid core on the final nanoparticle properties.
| Triglyceride Core | Average Particle Size (nm) | Polydispersity Index | Zeta Potential (mV) |
| Tristearin | 178.4 ± 2.3 | ≤ 0.2 | ~ -30 |
| Tripalmitin (B1682551) | 176.3 ± 3.9 | ≤ 0.2 | ~ -30 |
| Trimyristin | 182.8 ± 2.0 | ≤ 0.2 | ~ -30 |
| Trilaurin | 150.7 ± 14.5 | ≤ 0.2 | ~ -30 |
| Data from a study on the preparation of Solid Lipid Nanoparticles. nih.gov Tripalmitin is a structural isomer of triisopalmitin. |
These SLNs, utilizing a solid lipid matrix of this compound or similar triglycerides, provide a robust platform for the controlled delivery of a wide range of non-biological active compounds in advanced material formulations.
Sustained Release Mechanisms in In Vitro Models
This compound, a triglyceride of isopalmitic acid, serves as a critical lipid matrix material in the development of sustained-release drug delivery systems. Its utility is particularly evident in the formulation of solid lipid microparticles (SLMs) and matrix tablets. The mechanisms governing drug release from these formulations in in vitro models are predominantly controlled by diffusion and erosion. nih.govkinampark.com
In SLM formulations, the drug is homogeneously dispersed or dissolved within the solid lipid core of this compound. The release of the active pharmaceutical ingredient is a biphasic process. Initially, a "burst release" may be observed, attributed to the drug molecules adsorbed on the surface of the microparticles. This is followed by a prolonged, sustained release phase. The primary mechanism for this sustained release is diffusion of the drug through the lipid matrix. nih.govnih.gov The rate of diffusion is influenced by the crystalline structure of the lipid and the tortuosity of the path the drug must travel to be released into the surrounding medium.
Matrix tablets formulated with this compound also exhibit release kinetics governed by a combination of diffusion and erosion. researchgate.netrjpbcs.com The hydrophobic nature of the lipid matrix limits the penetration of the dissolution medium. As the medium slowly permeates the matrix, it dissolves the drug, which then diffuses out through the network of pores and channels. rjpbcs.com Simultaneously, the matrix itself undergoes slow erosion, gradually exposing new layers of the drug to the dissolution medium.
The interplay between these mechanisms can be described by various kinetic models, such as the Higuchi model, which relates drug release to the square root of time, indicative of a diffusion-controlled process. rjpbcs.comsphinxsai.com In many cases, the release follows a non-Fickian or anomalous transport mechanism, where both diffusion and polymer swelling/erosion contribute significantly. This is often analyzed using the Korsmeyer-Peppas model. sphinxsai.com For instance, studies on zidovudine-loaded SLMs made with tripalmitin (a similar triglyceride) showed that drug release varied between 70.47% and 100% over 24 hours, with the release kinetics fitting various models depending on the specific formulation. researchgate.net
The table below illustrates typical drug release phases from a this compound-based matrix system as observed in in vitro studies.
| Time Phase | Dominant Release Mechanism | Description |
| Initial (Burst) | Surface Dissolution & Diffusion | Rapid release of drug located on the surface of the matrix. |
| Sustained | Matrix Diffusion | Drug diffuses through the intricate network of pores and channels within the lipid matrix. |
| Late | Matrix Erosion | The lipid matrix itself slowly breaks down, releasing the remaining entrapped drug. |
These mechanisms ensure a prolonged and controlled delivery of the encapsulated drug, which is a critical attribute for improving therapeutic efficacy and patient compliance.
Lubricant and Tribological Applications
This compound, as a member of the triglyceride family, exhibits properties that make it a viable candidate for lubricant applications, particularly as a bio-based and biodegradable alternative to conventional mineral oils. Its performance is rooted in its molecular structure and ability to form protective films on interacting surfaces.
The primary mechanism by which this compound reduces friction and wear is through the formation of a boundary lubrication film. mdpi.comresearchgate.net This film is established by the adsorption of the triglyceride molecules onto the metal surfaces. The polar ester groups of the this compound molecule have an affinity for metal surfaces, allowing them to form a dense, oriented layer that separates the sliding surfaces and prevents direct asperity-to-asperity contact. mdpi.com This physical adsorption is a key factor in reducing adhesion and abrasion, which are primary causes of wear. stle.organl.gov
Under high pressure and temperature conditions that can occur at the contact points, a secondary mechanism known as tribochemical reaction can take place. The triglyceride molecules may react with the metal surface to form a metal soap layer. mdpi.com This tribofilm is sacrificial, meaning it shears more easily than the underlying metal, thereby reducing the coefficient of friction and protecting the surfaces from significant wear. mdpi.com This process is crucial for preventing catastrophic failure of lubricated components under severe operating conditions. The long, saturated isopalmitate chains provide a robust, low-shear-strength layer that effectively minimizes frictional forces.
The performance of a lubricant is often characterized by its behavior across different lubrication regimes, typically illustrated by the Stribeck curve. These regimes are boundary, mixed, and hydrodynamic/elastohydrodynamic lubrication.
Boundary Lubrication: This regime occurs under conditions of high load and low speed, where the lubricant film is thin, and there is significant asperity contact. machinerylubrication.com this compound performs effectively in this regime due to the formation of the robust adsorbed boundary film and tribochemical layers as described above. researchgate.net These films prevent severe wear and maintain a relatively low coefficient of friction despite the metal-to-metal contact. mdpi.commachinerylubrication.com
The table below summarizes the expected performance characteristics of this compound in these lubrication regimes.
| Lubrication Regime | Dominant Contact Type | Primary Lubrication Mechanism | Expected Performance of this compound |
| Boundary | Asperity-Asperity | Adsorption of polar molecules, Tribochemical film formation | Good wear protection, Moderate and stable friction |
| Mixed | Asperity-Fluid-Asperity | Combination of boundary film and hydrodynamic pressure | Reduced friction compared to boundary, Good load support |
Studies on similar glycerol esters have demonstrated significant reductions in both friction coefficients and wear volumes when compared to conventional mineral-based fluids under boundary conditions. mdpi.com This highlights the potential of this compound as a high-performance, environmentally friendly lubricant.
Polymeric and Composite Material Integration
This compound is increasingly being explored for its role in modifying and enhancing the properties of polymeric and composite materials, especially those derived from bio-based sources. Its integration can lead to improved processing characteristics and final product performance.
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. medcraveonline.comresearchgate.net this compound can function as an external plasticizer. When blended with a polymer, its molecules interpose themselves between the long polymer chains. nih.gov This action reduces the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the polymer chains together, thereby increasing the free volume within the polymer matrix. researchgate.netmdpi.com
The primary effects of this plasticization include:
Lowering of the Glass Transition Temperature (Tg): The increased mobility of the polymer chains results in a lower temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net
Increased Flexibility and Elongation at Break: The material becomes less brittle and can withstand greater deformation before fracturing. nih.gov
Reduced Tensile Strength and Modulus: As the intermolecular forces are weakened, the material's stiffness and resistance to tensile stress decrease. nih.govmdpi.com
Research on various triglycerides, including those similar to this compound, has shown their effectiveness in plasticizing polymers like poly(vinyl chloride) (PVC) and various biopolymers. nih.govresearchgate.net For instance, the addition of glyceryl esters to gelatin-based films was found to enhance their elongation at break. nih.gov
The table below shows the typical effects of incorporating a plasticizer like this compound into a polymer matrix.
| Property | Effect of Plasticizer | Mechanism |
| Glass Transition Temp. (Tg) | Decrease | Increased polymer chain mobility |
| Tensile Strength | Decrease | Weakened intermolecular forces |
| Elongation at Break | Increase | Increased free volume and chain slippage |
| Hardness | Decrease | Reduced rigidity of the polymer structure |
The shift towards sustainable and renewable materials has propelled the development of bioplastics and bio-based composites. nih.govresearchgate.net These materials, derived from sources like starch, cellulose, and proteins, often exhibit brittleness, which limits their application. medcraveonline.commdpi.com this compound, being derived from natural fats and oils, is an ideal bio-based plasticizer to overcome these limitations. patsnap.com
Its role in bio-based material development is multifaceted:
Improving Processability: By reducing the melt viscosity and processing temperature of biopolymers, it facilitates manufacturing processes such as extrusion and injection molding.
Enhancing Mechanical Properties: It imparts necessary flexibility and toughness to inherently brittle bioplastics, making them suitable for applications like packaging films and food containers. medcraveonline.com
Increasing Hydrophobicity: The incorporation of this lipid can reduce the water sensitivity of hydrophilic biopolymers like starch, improving their durability and water barrier properties.
Contributing to Biodegradability: As a biodegradable molecule itself, it does not compromise the end-of-life environmental benefits of the bioplastic product.
Sustainable Chemistry and Green Synthesis Initiatives
The production of this compound is increasingly influenced by the principles of sustainable and green chemistry. These initiatives focus on developing environmentally benign and efficient synthesis methods that minimize waste, reduce energy consumption, and utilize renewable resources. The primary driver for this shift is the growing demand in the cosmetics industry for ingredients that are not only effective but also produced through ecologically responsible processes.
A significant advancement in the green synthesis of specialty esters like this compound is the move away from traditional chemical catalysis towards biocatalysis. Conventional methods often require high temperatures (150–240 °C) and strong acid or base catalysts. researchgate.net These harsh conditions lead to higher energy consumption and the formation of undesirable by-products, which can necessitate additional purification steps. nih.gov
In contrast, enzymatic synthesis, primarily using lipases, offers a more sustainable alternative. Lipases are enzymes that catalyze the esterification of glycerol with fatty acids under much milder conditions, typically at temperatures between 30–70 °C. researchgate.net This significant reduction in reaction temperature translates to lower energy requirements. Furthermore, enzymatic reactions are highly selective, which minimizes the formation of by-products and results in a purer final product, often without the need for intensive purification. nih.govnih.gov The use of immobilized lipases is particularly advantageous as it allows for the easy separation of the catalyst from the reaction mixture and its subsequent reuse over multiple batches, enhancing the economic viability and sustainability of the process.
Another key aspect of green synthesis is the adoption of solvent-free reaction systems. Traditional synthesis routes may use organic solvents, which can be hazardous and contribute to waste. By eliminating the need for solvents, the process becomes cleaner, reduces waste, and simplifies product recovery. rsc.org Research into the solvent-free enzymatic synthesis of triglycerides has demonstrated the feasibility and benefits of this approach. For instance, studies on the synthesis of medium-chain triglycerides have shown that high yields can be achieved in solvent-free systems by optimizing parameters such as temperature, fatty acid to glycerol molar ratio, and enzyme concentration. nih.gov
The feedstocks for this compound synthesis, glycerol and isopalmitic acid, can also be sourced from renewable raw materials. Glycerol is a major by-product of the biodiesel industry, making it an abundant and sustainable starting material. Isopalmitic acid, a branched-chain fatty acid, can be derived from various natural sources. The utilization of renewable feedstocks is a cornerstone of green chemistry, reducing the reliance on petrochemical derivatives.
Recent research has focused on optimizing the conditions for the enzymatic synthesis of structured triglycerides, including those with branched-chain fatty acids. These studies provide valuable data on achieving high conversion rates and product purity. For example, a study on the enzymatic esterification of glycerol with branched-chain fatty acids (BCFA) highlighted the effectiveness of specific lipases and optimized reaction conditions to produce a high-purity product. nih.gov While specific data for this compound is part of ongoing research, the findings from analogous compounds are highly indicative of the potential for its sustainable production.
The table below summarizes typical reaction parameters for the enzymatic synthesis of triglycerides, drawing on findings from research into compounds structurally similar to this compound.
| Parameter | Value Range | Rationale |
| Catalyst | Immobilized Lipase (B570770) (e.g., from Candida antarctica, Rhizomucor miehei) | High selectivity, reusability, mild reaction conditions. |
| Temperature | 60 - 80 °C | Optimizes enzyme activity while being significantly lower than traditional chemical synthesis, saving energy. |
| Substrate Molar Ratio (Fatty Acid:Glycerol) | 3:1 to 5:1 | A higher molar ratio of fatty acid can drive the reaction towards the formation of triglycerides. nih.gov |
| Enzyme Concentration | 5 - 10% (w/w of reactants) | Balances reaction rate with the cost of the biocatalyst. |
| Reaction Time | 12 - 26 hours | Sufficient time to achieve high conversion rates under mild conditions. nih.gov |
| System | Solvent-free | Reduces environmental impact and simplifies product purification. rsc.org |
The following table provides a comparative overview of the advantages of green synthesis methods over traditional chemical synthesis for cosmetic esters like this compound.
| Feature | Traditional Chemical Synthesis | Green (Enzymatic) Synthesis |
| Catalyst | Strong acids/bases | Lipases (biocatalyst) |
| Temperature | High (e.g., >180°C) | Mild (e.g., 60-80°C) |
| By-products | Higher levels, potential for discoloration | Minimal due to high selectivity |
| Energy Consumption | High | Low |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free |
| Product Purity | May require extensive purification | High, often requiring minimal purification |
| Sustainability | Lower, relies on harsh conditions and can generate more waste | Higher, uses renewable catalysts, lower energy, and produces less waste |
Environmental Fate and Biodegradation of Glycerol Triisopalmitate
Microbial Degradation Pathways in Environmental Matrices
This hydrolysis is catalyzed by extracellular lipases secreted by a wide range of microorganisms, including bacteria and fungi. The process releases glycerol (B35011) and three molecules of isopalmitic acid. This initial breakdown is crucial as the large triglyceride molecule is generally unable to pass through microbial cell membranes.
Inferred Degradation Pathway:
Extracellular Hydrolysis: Microbial lipases present in soil and aquatic environments act on the glycerol triisopalmitate molecule.
Formation of Intermediates: The hydrolysis yields glycerol and isopalmitic acid. It can also proceed in a stepwise manner, forming di- and monoglycerides (B3428702) as intermediates.
Uptake and Metabolism:
Glycerol: The resulting glycerol is a water-soluble compound that is readily taken up by many microorganisms and can enter central metabolic pathways, such as glycolysis, to be used as a carbon and energy source. nih.gov Studies have shown that various bacterial isolates from soil can efficiently degrade glycerol under aerobic conditions. nih.gov
Isopalmitic Acid: Isopalmitic acid is a branched-chain fatty acid. Bacteria capable of degrading branched-chain fatty acids utilize specific enzymatic pathways, which can differ from the more common β-oxidation pathway for straight-chain fatty acids. researchgate.net The degradation of branched-chain fatty acids is known to occur in various bacteria. bvsalud.org
Assessment of Biodegradability under Aerobic and Anaerobic Conditions
Aerobic Biodegradation:
There is a lack of specific experimental data on the aerobic biodegradability of this compound. However, studies on structurally similar long-chain, solid triglycerides, such as tripalmitin (B1682551) (the tristearate ester of glycerol), provide significant insights. The aerobic biodegradation of solid triglycerides in aqueous environments is often limited by their physical properties. nih.gov These compounds have low water solubility and tend to form solid clumps, which reduces the available surface area for enzymatic attack by lipases. nih.gov One study on the aerobic biodegradation of tripalmitin in water showed that appreciable mineralization was not achieved after 30 days due to this physical limitation. nih.gov
Given that this compound is also a solid at room temperature, its aerobic biodegradation in aquatic systems is expected to be slow and limited by its bioavailability. In soil environments, the presence of emulsifying agents and the physical mixing with soil particles might enhance its bioavailability to microorganisms.
Anaerobic Biodegradation:
Specific data on the anaerobic biodegradation of this compound is also not available. However, the general principles of anaerobic degradation of lipids are established. The process involves hydrolysis of the triglyceride to glycerol and long-chain fatty acids, followed by the anaerobic oxidation of these products.
Glycerol: Glycerol can be fermented under anaerobic conditions to various products, including organic acids and alcohols.
Long-Chain Fatty Acids: The anaerobic degradation of long-chain fatty acids is a syntrophic process, requiring the interaction of fatty acid-oxidizing bacteria and methanogenic archaea. The bacteria break down the fatty acids into acetate (B1210297) and hydrogen, which are then consumed by the methanogens to produce methane. This syntrophic relationship is necessary to keep the partial pressure of hydrogen low, making the oxidation of fatty acids thermodynamically favorable. nih.gov
The degradation of both saturated and unsaturated long-chain fatty acids under anaerobic conditions has been observed, although the microbial consortia involved may differ. nih.gov The solid nature and branched structure of isopalmitic acid may present additional challenges for anaerobic degradation compared to unsaturated or straight-chain fatty acids.
Influence of Environmental Factors on Degradation Rates
The rate of biodegradation of this compound in the environment is influenced by several factors that affect microbial activity and the bioavailability of the substrate.
| Environmental Factor | Influence on Degradation Rate |
| Temperature | Microbial activity generally increases with temperature up to an optimum. In colder environments, the degradation of organic compounds is significantly slower. |
| pH | Most microbial lipases and degradation pathways function optimally at a neutral pH. Acidic or alkaline conditions can inhibit microbial growth and enzyme activity, slowing down degradation. chemsrc.com |
| Moisture Content | In soil environments, moisture is essential for microbial activity. However, the effect can vary; for some synthetic polymers, a moisture content of 60% of water holding capacity showed faster degradation than 100%, possibly due to differences in the microbial community (e.g., fungal versus bacterial dominance). chemsrc.com |
| Nutrient Availability | The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and the production of degradative enzymes. A balanced carbon-to-nutrient ratio can enhance biodegradation rates. oup.com |
| Oxygen Availability | The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate, which affects the microbial communities involved and the rate of degradation. |
| Bioavailability | As a solid, low-solubility compound, the bioavailability of this compound is a major limiting factor. Sorption to soil particles and the presence of natural or synthetic surfactants can influence its availability to microorganisms. csic.es |
Life Cycle Assessment Considerations for this compound Production and Use
A complete Life Cycle Assessment (LCA) specifically for this compound is not publicly available. However, an analysis of its constituent parts and general manufacturing processes for similar cosmetic esters allows for a qualitative discussion of the key considerations. A cradle-to-gate LCA would typically include the environmental impacts of raw material extraction, processing, and final product manufacturing.
Key Stages and Environmental Considerations:
Raw Material Production:
Glycerol: Glycerol is a major byproduct of biodiesel production, which is derived from vegetable oils (like palm, soy, rapeseed) or animal fats. The environmental impact of glycerol is therefore linked to the agricultural practices of these feedstocks, including land use, water consumption, and fertilizer use. Alternatively, glycerol can be produced synthetically from propylene, a petrochemical derivative, which has its own set of impacts related to fossil fuel extraction and processing.
Isopalmitic Acid: Isopalmitic acid is a branched-chain fatty acid. Its production can be from various sources. For instance, it can be a component of certain natural lipids or produced through chemical synthesis. The environmental footprint of its production would depend on the specific feedstock and manufacturing process. The industrial production of similar fatty acids can involve chemical synthesis from precursors like propylene. nih.gov Palm oil is a major source of palmitic acid, a straight-chain analog, and its production is associated with significant environmental concerns if not sourced sustainably. goldenagri.com.sg
Esterification Process:
Use and End-of-Life:
During the use phase in cosmetics, the product is eventually washed off and enters wastewater streams. Its fate in wastewater treatment plants and the environment is discussed in the sections above. Due to its expected slow biodegradation, it may partition to sewage sludge.
The end-of-life considerations for the packaging of the final cosmetic product would also be a significant part of a full cradle-to-grave LCA.
Computational Modeling and Theoretical Studies of Glycerol Triisopalmitate
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For glycerol (B35011) triisopalmitate, MD simulations can elucidate its vast conformational flexibility, which is critical for understanding its packing behavior in solid states and its properties in liquid phases.
Detailed research findings from simulations on analogous triglycerides reveal that these molecules are highly dynamic and can adopt various conformations. biorxiv.org The specific shape is influenced by the interactions between the three fatty acid chains and the glycerol backbone. All-atom (AA) and united-atom (UA) simulations, where some or all hydrogen atoms are explicitly represented, provide detailed information on these conformations. nih.gov Coarse-grained (CG) models, which group atoms into larger beads, allow for simulations over longer timescales and larger system sizes, enabling the study of collective phenomena like phase transitions and self-assembly. researchgate.net
The choice of force field—a set of parameters that defines the potential energy of the system—is crucial for the accuracy of MD simulations. researchgate.net Force fields like GROMOS, CHARMM, and MARTINI have been developed and refined to model lipid systems, though parameterization for specific, complex triglycerides can be challenging due to their polymorphic nature. nih.govresearchgate.net Studies on triglycerides like triolein (B1671897) have expanded the classification of their conformations based on the relative orientation of the acyl chains, identifying distinct shapes the molecule can adopt depending on its environment (e.g., in a pure liquid versus at an oil-water interface). nih.gov These conformational states are critical in determining the macroscopic properties of the lipid, such as its melting point and viscosity.
Table 1: Conformational States of Triglycerides Observed in MD Simulations
| Conformational Class | Description | Typical Environment | Reference |
| Tuning-Fork | Two acyl chains are extended parallel to each other, while the third is bent. | Crystalline and liquid phases | researchgate.net |
| Chair | The glycerol backbone and acyl chains adopt a shape resembling a chair. | Observed in gel phase simulations | researchgate.net |
| Trident | The glycerol group is oriented towards an aqueous phase with the acyl chains extending away. | Oil-water interfaces | rsc.org |
| Extended Conformations | Acyl chains are largely extended and can move from the core to the surface of a lipid aggregate. | Lipid droplets and emulsions | biorxiv.org |
This table is generated based on findings from simulations of various triglycerides, which serve as models for understanding glycerol triisopalmitate.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the reactivity, stability, and spectroscopic properties of this compound by analyzing its electron density.
While specific DFT studies on this compound are not widely published, research on analogous systems like smaller triglycerides (e.g., triacetin) and glycerol itself demonstrates the utility of this approach. researchgate.netrsc.org DFT is employed to study reaction mechanisms at the atomic level, such as the transesterification process crucial for biodiesel production. researchgate.net These calculations can determine the activation energies for different reaction steps, identifying the rate-determining step and the influence of catalysts. researchgate.net For instance, studies have detailed the stepwise mechanism of transesterification, involving the formation of a tetrahedral intermediate. researchgate.net
Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. researchgate.net The analysis of the electronic structure, including the distribution of charges and the nature of chemical bonds, helps in understanding intermolecular interactions that govern the material's bulk properties. mdpi.com
Table 2: Examples of Properties Calculated Using DFT for Triglyceride-Related Molecules
| Molecule/System | Property Calculated | Finding | Reference |
| Triacetin | Activation Energies for Methanolysis | The mechanism involves twelve elementary steps; thermodynamic and kinetic aspects were detailed. | researchgate.net |
| Glycerol on Metal Surfaces | Decomposition Pathways | Trends in C-C and C-O bond scission on various transition metals were determined using scaling relationships derived from DFT. | rsc.org |
| Triacetin with Sulfated Zirconia | Reaction Mechanism | Gibbs free energies and charge transfer analysis revealed insights into the catalyzed transesterification process. | researchgate.net |
| Azadirachtin (Triterpenoid) | 13C NMR Chemical Shifts | Predicted NMR spectra showed good agreement with experimental data, validating the computed structure. | researchgate.net |
This table showcases the application of DFT to molecules structurally related to this compound, illustrating the potential of the method.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or a specific physicochemical property. psu.edu For this compound, QSAR models would be valuable for predicting the properties of its structural analogs without the need for synthesis and testing.
QSAR studies are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with an observed activity or property. psu.eduscirp.org Descriptors can be categorized as physicochemical, geometrical, topological, and electronic, among others. scirp.org
In the context of triglycerides, QSAR can be applied to predict their susceptibility to enzymatic hydrolysis by lipases. researchgate.net For example, a study on three different lipases developed QSAR models that could explain over 95% of the variance in hydrolysis activity based on the structure of various esters, including triglycerides. researchgate.net Such models are crucial in industries like detergents. researchgate.net Similarly, QSAR has been used to design inhibitors for enzymes that process lipids, where descriptors help to understand the structural requirements for potent inhibition. nih.gov For analogs of this compound, QSAR could predict properties like melting point, viscosity, or emulsification efficiency based on variations in their fatty acid chains.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Lipid-Related Molecules
| Descriptor Category | Examples of Descriptors | Application in Lipid/Ester Studies | Reference |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Correlating structure with inhibition of fatty acid processing enzymes. | nih.gov |
| Geometrical | Molecular Volume, Surface Area | Predicting inhibitory activity against enzymes like Sterol O-Acyl-Transferase-1 (SOAT-1). | psu.eduscirp.org |
| Topological | Connectivity Indices, Shape Indices | Modeling the hydrolysis activity of lipases on various ester substrates. | researchgate.net |
| Electronic | Dipole Moment, Partial Charges | Understanding ligand-receptor interactions for enzyme inhibitors. | scirp.org |
This table provides examples of descriptor types that would be relevant for building QSAR models for analogs of this compound.
Simulation of Interfacial Behavior and Self-Assembly
The behavior of this compound at interfaces, such as between oil and water, and its tendency to self-assemble into larger structures are fundamental to its applications in emulsions, cosmetics, and foods. Computational simulations, particularly MD, are essential for studying these phenomena at the molecular level.
Simulations have shown that during crystallization, triglyceride molecules self-assemble into distinct polymorphic packing arrangements (α, β′, and β) and lamellar configurations. rsc.org These lamellae then stack to form crystalline nanoplatelets (CNPs), which are the primary building blocks of fat crystal networks. rsc.org Coarse-grained MD simulations are particularly well-suited for observing these large-scale assembly processes, which occur over time and length scales that are computationally expensive for all-atom models. mdpi.com
At an oil-water interface, triglycerides orient themselves to minimize unfavorable contacts. Simulations of tri-cis-6-hexadecenoin, a major component of sebum, show that the glycerol groups orient towards the water phase, adopting a characteristic "trident" conformation, while the hydrophobic tails are buried within the oil phase. rsc.org This orientation is crucial for the emulsifying and stabilizing properties of triglycerides. Studies have also simulated the spontaneous self-assembly of tripalmitin (B1682551) molecules in water, observing their aggregation into a single, well-defined lipid nanoparticle (LNP). mdpi.com These simulations provide critical information on the stability, size, and structure of such nanoparticles, which are relevant for drug delivery systems.
Table 4: Key Findings from Simulations of Triglyceride Interfacial Behavior and Self-Assembly
| Simulation System | Key Finding | Method | Reference |
| Tripalmitin in Water | Spontaneous self-assembly into stable, spherical lipid nanoparticles (LNPs). The process occurs within nanoseconds. | Coarse-Grained MD | mdpi.com |
| Triglyceride-Water Interface | Triglyceride molecules orient with glycerol groups towards water, forming a trident conformation. Water can penetrate the triglyceride layer. | Molecular Dynamics | rsc.org |
| Triglycerides in Lipid Bilayers | At high concentrations, triglycerides phase-separate from the phospholipid bilayer to form triglyceride-rich aggregates or blisters. | Coarse-Grained MD | plos.org |
| Triglyceride Crystallization | Molecules self-assemble into lamellar phases which then stack to form anisotropic crystalline nanoplatelets (CNPs). | General principle from X-ray scattering and modeling | rsc.org |
This table summarizes findings from simulation studies on various triglycerides, providing a framework for understanding the interfacial and self-assembly properties of this compound.
Future Directions and Unaddressed Research Questions
Exploration of Novel Synthetic Routes Utilizing Renewable Feedstocks
The conventional synthesis of glycerol (B35011) triisopalmitate typically involves the esterification of glycerol with isopalmitic acid, often derived from non-renewable petrochemical sources. A key area for future research lies in the development of sustainable and environmentally benign synthetic pathways that utilize renewable feedstocks.
One of the most promising avenues is the use of enzymatic catalysis. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, can also be employed to catalyze esterification reactions. nih.govscielo.br The use of lipases for the synthesis of various esters from fatty acids and glycerol is well-established, offering several advantages over chemical catalysis, including high specificity, milder reaction conditions, and reduced by-product formation. scielo.br Future research should focus on optimizing lipase-catalyzed synthesis of glycerol triisopalmitate. This includes screening for highly selective and efficient lipases, investigating the use of immobilized enzymes for enhanced stability and reusability, and exploring novel bioreactor designs to improve process efficiency and scalability.
Glycerol, a primary building block for this compound, is a readily available and relatively inexpensive byproduct of biodiesel production from various renewable sources like vegetable oils and animal fats. repec.org Isopalmitic acid, however, presents a greater challenge for a fully renewable synthesis route. Future investigations should explore the microbial production of branched-chain fatty acids like isopalmitic acid through metabolic engineering of microorganisms. By harnessing the biosynthetic capabilities of engineered microbes, it may be possible to produce isopalmitic acid from simple renewable carbon sources, thus enabling a completely bio-based synthesis of this compound.
Advanced Characterization of Interfacial Phenomena
This compound's function in many of its applications, particularly in emulsions and cosmetic formulations, is intrinsically linked to its behavior at interfaces. mdpi.comjustia.com While its bulk properties are reasonably well-understood, a significant knowledge gap exists regarding the molecular-level details of its interfacial organization and dynamics. Advanced characterization techniques offer the potential to provide unprecedented insights into these phenomena.
Interfacial Rheology: Techniques such as interfacial shear rheometry can provide valuable data on the mechanical properties of films formed by this compound at oil-water interfaces. nih.gov Understanding the elasticity, viscosity, and yield stress of these interfacial films is crucial for predicting and controlling the stability of emulsions. Future studies could investigate how factors like temperature, pH, and the presence of other surface-active molecules influence the interfacial rheology of this compound.
Sum Frequency Generation (SFG) Spectroscopy: SFG is a powerful, surface-specific vibrational spectroscopy technique capable of providing information about the orientation and conformation of molecules at an interface. researchgate.netnih.govnih.govaps.org Applying SFG to study this compound at an oil-water or air-water interface could reveal how its branched isopalmitoyl chains are oriented and ordered, which directly impacts the macroscopic properties of the interface. Such studies could provide a molecular-level understanding of its emulsifying and stabilizing properties.
Atomic Force Microscopy (AFM): AFM has emerged as a powerful tool for imaging surfaces at the nanoscale and has been successfully used to study supported lipid bilayers. nih.govnih.gov Future research could employ AFM to visualize the structure of this compound films on various substrates. This could provide insights into its film-forming properties and its interactions with other components in a formulation, which is particularly relevant for its use in cosmetics and coatings.
A comprehensive understanding of the interfacial behavior of this compound, gained through the application of these advanced techniques, will enable the rational design of more effective and stable formulations for a variety of applications.
Development for Specific Applications
While this compound is already utilized in the cosmetics industry, there is considerable scope for its development in more specialized and high-value applications. googleapis.comgoogle.commdpi.comnih.govgoogle.comgoogle.comgoogleapis.commdpi.comgoogle.com
Advanced Drug Delivery Systems: The biocompatibility and emulsifying properties of this compound make it a promising candidate for use in advanced drug delivery systems. vulcanchem.comgoogleapis.comnih.govnih.gov Future research could focus on the development of this compound-based nanoparticles, nanoemulsions, and solid lipid nanoparticles for the targeted and controlled release of therapeutic agents. mdpi.comnih.govgoogle.comnih.gov Its ability to form stable emulsions and encapsulate active ingredients could be harnessed to improve the bioavailability and efficacy of poorly water-soluble drugs.
Phase Change Materials (PCMs) for Thermal Energy Storage: Fatty acid esters of glycerol are being investigated as promising phase change materials for thermal energy storage due to their high latent heat of fusion and tunable melting points. researchgate.netnih.govresearchgate.netyoutube.com Research into the thermal properties of this compound could reveal its potential as a bio-based PCM for applications such as passive temperature regulation in buildings, textiles, and electronic devices. Future work should involve detailed characterization of its phase transition behavior, thermal conductivity, and long-term stability over repeated melting and freezing cycles.
High-Performance Lubricants and Greases: The branched-chain structure of the isopalmitoyl groups in this compound suggests that it may possess favorable rheological properties for use as a lubricant base oil or as a component in grease formulations. Its potential for good thermal and oxidative stability could be advantageous in demanding lubrication applications. Research in this area would involve comprehensive tribological testing to evaluate its friction and wear characteristics under various operating conditions.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing glycerol triisopalmitate, and how can researchers ensure reproducibility?
- Methodology :
- Catalytic esterification : Use acid catalysts (e.g., Amberlyst 36) under controlled temperature (60–80°C) and molar ratios (glycerol:palmitic acid = 1:3) to optimize mono-, di-, and tri-ester formation .
- Characterization : Confirm product identity via H/C NMR (e.g., ester carbonyl peaks at 170–175 ppm) and mass spectrometry (MS). Purity assessment requires HPLC or GC with internal standards .
- Replication : Document reagent sources, reaction times, and purification steps (e.g., column chromatography) in the experimental section. Include at least three independent replicates for statistical validity .
Q. How can researchers differentiate this compound from its mono- and di-ester analogs during analysis?
- Methodology :
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water = 90:10) to resolve ester derivatives based on hydrophobicity .
- Spectroscopic techniques : FTIR can distinguish ester linkages (C=O stretch at 1740 cm) and hydroxyl groups (broad O-H stretch at 3400 cm for partial esters) .
- Quantitative analysis : Compare integration ratios in H NMR spectra (e.g., terminal vs. central glycerol protons) .
Q. What protocols are recommended for assessing the thermal stability of this compound?
- Methodology :
- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen to determine decomposition onset temperatures (typically >200°C for tri-esters) .
- Differential scanning calorimetry (DSC) : Measure melting points and phase transitions. For this compound, expect a melting range of 50–60°C depending on crystallinity .
- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational methods elucidate the reaction pathways and selectivity in this compound synthesis?
- Methodology :
- Density Functional Theory (DFT) : Use M06-2X/6-311+G(d,p) to model reaction intermediates and transition states. Calculate Gibbs free energy () to identify thermodynamically favored products .
- AIM (Atoms in Molecules) analysis : Characterize bond critical points to confirm esterification mechanisms (e.g., nucleophilic acyl substitution) .
- Kinetic modeling : Integrate experimental rate constants with computational data to predict optimal reaction conditions (e.g., catalyst loading, temperature) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for glycerol esterification?
- Methodology :
- Critical literature review : Cross-reference studies using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to identify biases in catalyst performance metrics .
- Standardized testing : Replicate conflicting experiments under identical conditions (e.g., solvent purity, catalyst activation protocols) .
- Data triangulation : Compare results from multiple techniques (e.g., NMR yield vs. GC-MS quantification) to validate conclusions .
Q. How can researchers design experiments to investigate the enzymatic hydrolysis of this compound?
- Methodology :
- Enzyme selection : Use lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica for controlled hydrolysis .
- Kinetic assays : Monitor palmitic acid release via pH-stat titration or spectrophotometric methods (e.g., copper soap assay) .
- Substrate specificity studies : Compare hydrolysis rates of tri-isopalmitate with other triglycerides using Lineweaver-Burk plots to determine and .
Q. What advanced techniques characterize the crystalline structure of this compound?
- Methodology :
- X-ray diffraction (XRD) : Analyze single crystals grown via slow evaporation (solvent: chloroform/hexane) to determine unit cell parameters .
- Polarized light microscopy : Observe polymorphism and spherulitic growth patterns under controlled cooling rates .
- Solid-state NMR : Use C cross-polarization magic-angle spinning (CP/MAS) to study molecular packing and dynamics .
Data Management and Reporting
- Supporting Information : Follow Beilstein Journal guidelines to include raw data (e.g., NMR spectra, chromatograms) as supplementary files, ensuring reproducibility .
- Ethical considerations : Disclose conflicts of interest and funding sources in the acknowledgments section .
- Citation practices : Use Google Scholar to identify seminal works and track citations via tools like "Cited by" and "Related articles" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
